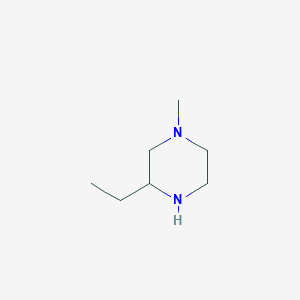

3-Ethyl-1-methylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-7-6-9(2)5-4-8-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKZKKVCUTUIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341468-11-8 | |

| Record name | 3-ethyl-1-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 3 Ethyl 1 Methylpiperazine Formation Pathways

Electron Transfer Mechanisms in Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for the formation of C-H functionalized piperazines. nih.govmdpi.com This method relies on the principle of converting visible light energy into chemical energy to generate highly reactive intermediates. mdpi.comresearchgate.net The process typically involves a photocatalyst, which, upon excitation by light, can engage in single-electron transfer (SET) processes with organic substrates. diva-portal.orgnih.gov

In the context of piperazine (B1678402) synthesis, both oxidative and reductive quenching cycles of the photocatalyst can be operative. acs.orgrsc.org In an oxidative quenching cycle, the excited photocatalyst is first oxidized by an electron acceptor. beilstein-journals.orgresearchgate.net The resulting oxidized photocatalyst is a potent oxidant that can then accept an electron from a donor molecule, regenerating the ground-state photocatalyst. nih.gov Conversely, in a reductive quenching cycle, the excited photocatalyst is reduced by an electron donor, and the resulting reduced species then donates an electron to an acceptor, again regenerating the photocatalyst. nih.gov

A common strategy for functionalizing piperazines involves the oxidation of a nitrogen atom within the piperazine ring to form a nitrogen-centered radical cation. bohrium.com This is often achieved using a photocatalyst, such as an iridium complex, which becomes a powerful reductant upon photoexcitation. mdpi.comencyclopedia.pub For instance, in the presence of an electron acceptor like 1,4-dicyanobenzene, the excited iridium catalyst can donate an electron, forming an arene radical anion. mdpi.comencyclopedia.pub The resulting highly oxidizing Ir(IV) species can then undergo a single electron transfer with the piperazine, generating an amino radical cation and regenerating the Ir(III) catalyst. mdpi.comencyclopedia.pub

Organic photocatalysts, such as acridinium (B8443388) salts, have also been employed, offering a more sustainable alternative to transition metal complexes. researchgate.net These organic catalysts can directly oxidize carbamate-protected amines to their corresponding carbamyl cation radicals. researchgate.net The choice of photocatalyst and reaction conditions can influence whether the reaction proceeds through an oxidative or reductive quenching cycle, which in turn can affect the reaction outcome and selectivity. hw.ac.uk

Radical-Mediated Reaction Pathways

Following the initial electron transfer event in photoredox catalysis, the formation of 3-Ethyl-1-methylpiperazine and related compounds proceeds through a series of radical-mediated steps. The nitrogen-centered radical cation generated from the piperazine is a key intermediate. bohrium.com Deprotonation of a C-H bond adjacent to the positively charged nitrogen atom by a mild base affords an α-amino radical. mdpi.comencyclopedia.pub

This α-amino radical is a versatile intermediate that can participate in various bond-forming reactions. mdpi.com For example, it can couple with a radical anion, such as the arene radical anion formed from 1,4-dicyanobenzene, to generate the α-functionalized piperazine ring. mdpi.comencyclopedia.pub Subsequent rearomatization through the elimination of a leaving group, like a cyano group, drives the reaction to completion. mdpi.comencyclopedia.pub

Alternatively, the α-amino radical can add to electron-deficient alkenes, such as vinyl sulfones, in a radical addition reaction. mdpi.com This pathway is facilitated by the electron-deficient nature of the alkene, which promotes both the initial radical addition and a subsequent β-elimination step to yield the vinylated piperazine product. mdpi.com In some cases, the reaction can proceed via a homolytic aromatic substitution pathway, where the α-amino radical directly attacks a heteroaromatic ring. mdpi.comencyclopedia.pub

The generation of radicals is not limited to photoredox catalysis. For example, the sonochemical reaction of piperazine with C60 fullerene has been shown to proceed through the formation of a C60 radical anion, generated by a single-electron transfer from the piperazine. tandfonline.com Radical clock experiments, a technique used to determine the rates of radical reactions, can provide valuable insights into the lifetimes and reaction pathways of the radical intermediates involved in these processes. illinois.eduwikipedia.org These experiments involve a competition between a known unimolecular radical reaction and an unknown bimolecular reaction, allowing for the determination of the unknown rate constant. illinois.edu

Catalytic Role of Transition Metals and Organocatalysts

Both transition metals and organocatalysts play a significant role in the synthesis of piperazine derivatives, including this compound.

Transition Metal Catalysis: Transition metals like palladium, gold, rhodium, and tantalum have been utilized in various catalytic cyclization and functionalization reactions to produce substituted piperazines. beilstein-journals.orgthieme-connect.com For instance, palladium-catalyzed asymmetric allylic alkylation has been developed for the enantioselective synthesis of piperazines. beilstein-journals.org Tantalum-catalyzed hydroaminoalkylation provides an atom-economical method for producing α-alkylated piperazines from the parent heterocycle and terminal olefins, proceeding through a strained metalla-aziridine intermediate. beilstein-journals.org

In the realm of photoredox catalysis, transition metal complexes, particularly those of iridium and ruthenium, are widely used as photocatalysts. mdpi.comnih.gov These complexes can absorb visible light and initiate the single-electron transfer processes that drive the reaction. nih.gov Dual catalytic systems combining a transition metal catalyst with a photoredox catalyst have also been developed. For example, a combination of a copper catalyst and a photoredox catalyst can be used for C-N bond formation. hw.ac.uk The transition metal can also influence the reaction pathway; for instance, the addition of a Lewis acidic copper(II) salt can switch the mechanism from a reductive to an oxidative quenching cycle. hw.ac.uk

Organocatalysis: Organocatalysts offer a metal-free alternative for piperazine synthesis. conicet.gov.ar Simple organic molecules like pyrrolidine (B122466) and silica-immobilized piperazine can catalyze aldol (B89426) and Knoevenagel reactions. conicet.gov.arresearchgate.net In the context of photoredox catalysis, organic dyes and acridinium salts can serve as effective photocatalysts. mdpi.comresearchgate.net

N-Heterocyclic carbenes (NHCs) are another important class of organocatalysts that can be used in the synthesis of piperazine derivatives. acs.org They can catalyze reactions through the formation of key intermediates like the Breslow intermediate. acs.org Organocatalytic approaches have also been developed for the enantioselective synthesis of C2-functionalized piperazines. nih.gov This can be achieved through a one-pot, three-step sequence involving asymmetric α-chlorination of an aldehyde, reductive amination, and subsequent cyclization. nih.gov The choice of the chiral organocatalyst, such as a derivative of proline, allows for the selective formation of one enantiomer of the final product. nih.gov

Protonation and Dissociation Mechanisms of N-Alkyl Piperazines

The basicity of piperazine and its N-alkylated derivatives, such as this compound, is a critical factor influencing their reactivity and behavior in solution. Piperazine itself is a diacidic base with two pKa values, corresponding to the protonation of its two nitrogen atoms. researchgate.neturegina.ca At a physiological pH of 7.4, typically only one of the nitrogen atoms is protonated. taylorandfrancis.com

The pKa values of substituted piperazines are significantly influenced by the nature and position of the substituents. taylorandfrancis.comnih.gov Alkylation of one or both nitrogen atoms generally leads to a decrease in the basicity (a lower pKa value) compared to the parent piperazine. taylorandfrancis.comresearchgate.net For example, the pKa values for 1-methylpiperazine (B117243) and 1-ethylpiperazine (B41427) are very similar, suggesting that simply elongating the alkyl chain has a limited effect on basicity. researchgate.net However, the introduction of a second alkyl group, as in 1,4-dimethylpiperazine (B91421), further reduces the pKa. researchgate.net This decrease in basicity upon N-alkylation is attributed to steric hindrance during the solvation of the resulting cation, which increases its acidity. researchgate.net

The introduction of electron-withdrawing groups, such as acyl or sulfonyl groups, or aromatic rings on the nitrogen atoms also leads to a significant reduction in basicity. taylorandfrancis.com The electronic properties of substituents on an attached aryl ring can further modulate the pKa, with ortho-substituted derivatives often showing an increase in basicity due to steric and conformational effects, while meta- and para-substituted derivatives exhibit a slight decrease consistent with electronic effects. nih.gov

Understanding the protonation and dissociation behavior of N-alkyl piperazines is crucial for predicting their reactivity in acid- or base-catalyzed reactions. The protonation state of the piperazine ring will determine which nitrogen atom is more nucleophilic and available for reaction. Kinetic studies of oxidation reactions of piperazines have shown an inverse fractional-order dependence on the hydrogen ion concentration, indicating that the protonated form of the piperazine is less reactive. researchgate.netscirp.orgscirp.org

Table of pKa Values for Selected Piperazine Derivatives

| Compound | pKa1 | pKa2 | Reference |

|---|---|---|---|

| Piperazine | 9.73 | 5.35 | uregina.ca |

| 1-Methylpiperazine | 9.23 | 4.78 | uregina.ca |

| 1-Ethylpiperazine | 9.25 | 4.88 | uregina.ca |

| 1,4-Dimethylpiperazine | 8.13 | 3.86 | uregina.ca |

| 1-Acetylpiperazine | 7.8 (approx.) | - | researchgate.net |

| 1-Acetyl-4-methylpiperazine | 6.8 (approx.) | - | researchgate.net |

Note: pKa values can vary slightly depending on the experimental conditions (temperature, ionic strength).

Kinetic and Mechanistic Studies of Oxidation Reactions

Kinetic and mechanistic studies of the oxidation of piperazines provide valuable insights into the reaction pathways and the factors that control the reaction rate. The oxidation of piperazine and its N-alkyl derivatives, such as 1-methylpiperazine and 1-ethylpiperazine, has been investigated using various oxidizing agents. researchgate.netscirp.orgscirp.org

In a study using bromamine-T (BAT) as the oxidant in an acidic medium, the reaction was found to be first-order with respect to both the oxidant and the piperazine concentration. researchgate.netscirp.orgscirp.org Interestingly, the reaction rate showed an inverse fractional-order dependence on the hydrogen ion concentration, suggesting that the unprotonated form of the piperazine is the reactive species. researchgate.netscirp.orgscirp.org The addition of halide ions or the reduction product of BAT had no effect on the reaction rate, and the ionic strength of the medium also did not influence the rate. researchgate.netscirp.orgscirp.org A Hammett linear free-energy relationship was observed, with a negative ρ value, indicating that electron-donating groups on the piperazine ring enhance the reaction rate by stabilizing the transition state. researchgate.netscirp.orgscirp.org

The oxidation of piperazine by diperiodatocuprate(III) (DPC) in an alkaline medium exhibited different kinetics. ias.ac.inresearchgate.net The reaction showed a 1:2 stoichiometry between piperazine and DPC and was first-order with respect to DPC but less than unit order with respect to piperazine. ias.ac.inresearchgate.net The rate of this reaction was retarded by the addition of alkali and periodate. ias.ac.inresearchgate.net The intervention of free radicals in this reaction was confirmed by the polymerization of acrylonitrile. ias.ac.in

Mechanistic proposals for these oxidation reactions often involve the formation of an intermediate complex between the piperazine and the oxidant. ias.ac.inresearchgate.net The decomposition of this complex is typically the rate-determining step. ias.ac.in For the oxidation by BAT, a proposed mechanism involves the interaction of the unprotonated piperazine with the active oxidant species to form a transition state that then decomposes to the products. researchgate.netscirp.orgscirp.org In the case of DPC oxidation, the proposed mechanism involves the formation of a complex between piperazine and the monoperiodatocuprate(III) species, which then slowly decomposes. researchgate.net

The study of the OH-initiated photo-oxidation of piperazine has shown that the reaction proceeds via both C-H and N-H abstraction, leading to the formation of various products. nih.gov The branching ratio between these two pathways is a key parameter in understanding the atmospheric chemistry of piperazine. nih.gov

Table of Kinetic Parameters for the Oxidation of Piperazines by Bromamine-T

| Substrate | k' x 104 (s-1) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/K·mol) | Free Energy of Activation (ΔG‡) (kJ/mol) |

|---|---|---|---|---|---|

| Piperazine | 2.65 | 72.3 | 69.8 | -92.4 | 97.8 |

| 1-Methylpiperazine | 3.54 | 69.1 | 66.6 | -100.9 | 97.2 |

| 1-Ethylpiperazine | 3.86 | 67.8 | 65.3 | -104.7 | 96.9 |

Data from kinetic studies at 303 K. researchgate.netscirp.org

Conformational Analysis of 3 Ethyl 1 Methylpiperazine

Chair Conformation Dynamics and Ring Inversion Barriers

The piperazine (B1678402) ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In 3-Ethyl-1-methylpiperazine, the chair conformation is the most stable arrangement. This conformation can undergo a ring inversion process, transitioning through a higher-energy twist-boat intermediate to an alternative chair form. In this inverted chair, the axial substituents become equatorial and vice versa.

The dynamics of the chair conformation are also influenced by the pyramidal inversion at the two nitrogen atoms. However, the ring inversion is generally the higher energy process and thus the rate-determining step in the conformational exchange.

Table 1: Comparative Ring Inversion Barriers for Piperazine Derivatives

| Compound | Activation Energy Barrier (ΔG‡) | Notes |

| N-Benzoylated Piperazines | 56 - 80 kJ/mol | The barrier is influenced by substituents on the benzoyl group. researchgate.netrsc.org |

| N-Methylpiperidine | ~12.0 kcal/mol | A related six-membered heterocyclic amine. mpg.de |

Note: Data for this compound is not specified in the literature; these values provide context from related structures.

Restricted Rotation Phenomena and Energy Barriers

Restricted rotation, or hindered rotation, around single bonds can lead to the existence of distinct conformers, known as rotamers. In the case of this compound, the primary bonds to consider for restricted rotation are the C-N bonds and the C-C bond of the ethyl group.

The rotation around the N-CH₃ bond and the C-CH₂CH₃ bond will have specific energy barriers. While direct experimental values for this compound are scarce, studies on N-acylated piperazines reveal that the hindered rotation of the amide bond is a significant conformational phenomenon. rsc.org For this compound, which lacks an acyl group, the barriers to rotation around the N-methyl and C-ethyl bonds are expected to be lower than those for amide bond rotation but still significant in determining the populations of different rotamers.

The interplay between ring inversion and rotation around exocyclic bonds creates a complex potential energy surface. The relative energies of the different conformers will be determined by steric and electronic interactions.

Influence of N-Alkyl and C-Alkyl Substituents on Conformational Equilibria

The conformational equilibrium of this compound is dictated by the steric and electronic effects of the N-methyl and C-ethyl substituents. In a chair conformation, substituents can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions.

For the N-methyl group, there is a known preference for the equatorial orientation to reduce steric strain. Similarly, the ethyl group at the C-3 position will also predominantly favor the equatorial position. This leads to two principal chair conformers for consideration:

Diequatorial conformer: Both the N-methyl and the C-ethyl groups are in equatorial positions. This is expected to be the most stable conformer due to the minimization of steric interactions.

Axial-equatorial/Equatorial-axial conformers: One substituent is axial while the other is equatorial. These conformers are expected to be higher in energy.

The presence of an N-alkyl substituent can, in some cases, lead to a preference for an axial conformation, particularly when there are other substitutions on the ring. acs.org However, for a simple N-methyl group, the equatorial preference is generally maintained. The ethyl group at C-3 will have a stronger preference for the equatorial position compared to a methyl group due to its larger size.

Studies on related piperazine derivatives have shown that the placement of alkyl groups significantly influences their biological activity, which is often a direct consequence of the preferred conformation. nih.gov

Experimental Determination of Conformational Preferences

The conformational preferences and dynamics of piperazine derivatives are primarily investigated using nuclear magnetic resonance (NMR) spectroscopy, particularly temperature-dependent NMR. researchgate.netrsc.org By analyzing the chemical shifts, coupling constants, and line shapes at different temperatures, it is possible to determine the populations of different conformers and calculate the energy barriers for processes like ring inversion.

At room temperature, the ring inversion of this compound is typically fast on the NMR timescale, resulting in averaged signals for the ring protons. As the temperature is lowered, the rate of inversion slows down, and at a certain point (the coalescence temperature), the signals for the individual conformers can be resolved. From the coalescence temperature and the chemical shift differences, the free energy of activation (ΔG‡) for the ring inversion can be calculated.

X-ray crystallography is another powerful technique for determining the conformation of molecules in the solid state. rsc.orgresearchgate.netiucr.org While the solid-state conformation may not always be the most stable conformer in solution, it provides valuable data on bond lengths, bond angles, and the preferred puckering of the ring. For instance, X-ray analysis of various substituted piperazines has consistently shown the piperazine ring adopting a chair conformation. researchgate.netiucr.org

Computational methods, such as Density Functional Theory (DFT) calculations, are also employed to model the different conformers and calculate their relative energies and the energy barriers for interconversion. acs.orgnih.gov These theoretical studies complement experimental data and provide a deeper understanding of the conformational landscape.

Computational Chemistry and Theoretical Modeling of 3 Ethyl 1 Methylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the precise determination of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to describe the electronic structure of a molecule. For 3-Ethyl-1-methylpiperazine, such calculations are crucial for understanding its geometry, spectroscopic signatures, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is frequently used for such optimizations.

For this compound, a DFT-based geometric optimization would yield precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the steric and electronic effects of the ethyl and methyl substituents on the piperazine (B1678402) ring. The electronic structure, including the distribution of electron density and atomic charges, provides insights into the molecule's polarity and intermolecular interactions. While specific computational studies on this compound are not prominent in the surveyed literature, the methodology remains a standard approach for its theoretical characterization.

| Parameter | Illustrative Optimized Value (Angstroms/Degrees) |

| C-N Bond Length | ~1.45 Å |

| C-C Bond Length | ~1.53 Å |

| C-N-C Bond Angle | ~110° |

| C-C-N Bond Angle | ~112° |

This table presents typical values for piperazine derivatives as an illustration of data obtained from DFT geometric optimization.

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. By calculating the vibrational frequencies of an optimized molecular structure, one can generate theoretical Infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental results to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. The potential energy distribution (PED) analysis is often used to characterize the nature of these vibrations.

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV/Vis) range. This analysis provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, these predictions would help in understanding its electronic structure and how the substituents influence its absorption properties.

| Spectroscopic Technique | Predicted Parameter | Illustrative Value | Assignment |

| FT-IR | Wavenumber (cm⁻¹) | ~2950 cm⁻¹ | C-H Stretch (Aliphatic) |

| ~1150 cm⁻¹ | C-N Stretch | ||

| FT-Raman | Wavenumber (cm⁻¹) | ~1450 cm⁻¹ | CH₂ Scissoring |

| UV/Vis (in solvent) | λmax (nm) | ~210 nm | π → π* transition |

This table provides an example of predicted spectroscopic data for a substituted piperazine molecule, illustrating the output of computational analysis.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would quantify its reactivity profile and help predict how it might interact with other chemical species. Analysis of related compounds like 1-ethylpiperazine (B41427) shows that such molecules possess a wide energy gap, indicating good thermodynamic and kinetic stability.

| Parameter | Definition | Illustrative Value (for 1-Ethylpiperazine) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.80 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.245 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 7.045 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.077 eV |

| Electronegativity (χ) | -μ | 4.077 eV |

This table contains illustrative data for the related compound 1-ethylpiperazine, demonstrating the types of parameters derived from FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density, using a color scale to indicate regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would clearly identify the nitrogen atoms as the primary sites of negative electrostatic potential due to the lone pairs of electrons. These regions would be the most likely sites for protonation or interaction with electrophiles. The hydrogen atoms of the alkyl groups would exhibit a positive potential. This analysis provides a clear, intuitive guide to the molecule's reactive sites.

Molecular Dynamics Simulations for Solution-Phase Conformations

While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is particularly useful for studying the conformational flexibility of molecules in solution, where interactions with solvent molecules play a significant role.

An MD simulation of this compound in a solvent like water would reveal its preferred conformations in the solution phase. It would show how the piperazine ring undergoes chair-to-chair interconversions and how the ethyl and methyl substituents orient themselves relative to the ring and the surrounding solvent molecules. This provides a more realistic picture of the molecule's structure and behavior in a chemical or biological environment than static, gas-phase calculations alone.

Prediction of Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) and pKa Values

The basicity of piperazine derivatives, quantified by their pKa values, is a critical chemical property. Computational methods can predict pKa values, but experimental determination remains the gold standard. By measuring pKa at different temperatures, it is possible to determine the standard thermodynamic quantities for the dissociation of the conjugate acid: enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), using the van't Hoff equation.

Studies on a series of piperazines show clear trends related to substitution. The addition of alkyl groups, such as methyl or ethyl, to a nitrogen atom tends to lower the pKa compared to the parent piperazine. This is due to electronic and steric effects influencing the stability of the protonated form. Data for 1-methylpiperazine (B117243) and 1-ethylpiperazine show nearly identical pKa values, suggesting that extending the alkyl chain from methyl to ethyl has a limited effect on basicity. Based on these trends, the primary pKa of this compound is expected to be similar to that of 1-ethylpiperazine and 1-methylpiperazine.

| Compound | pKa at 298 K | ΔH° (kJ·mol⁻¹) | ΔS° (kJ·(mol·K)⁻¹) |

| Piperazine | 9.73 | 42.9 | -0.042 |

| 1-Methylpiperazine | 9.17 | 37.0 | -0.052 |

| 1-Ethylpiperazine | 9.17 | 37.1 | -0.052 |

| 1,4-Dimethylpiperazine (B91421) | 8.54 | 34.0 | -0.051 |

This table presents experimental thermodynamic data for the first dissociation of several piperazine derivatives, highlighting the effect of N-alkylation.

Charge Transfer Analysis (e.g., Mulliken and Löwdin Population Analysis)uni-muenchen.de

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies detailing the Mulliken and Löwdin population analysis of this compound. Therefore, experimentally or computationally derived data tables for the atomic charges of this specific molecule are not available in the reviewed sources.

Charge transfer analysis is a fundamental computational tool used to understand the distribution of electron density across a molecule. Methods such as Mulliken and Löwdin population analysis assign partial charges to individual atoms, providing insight into the molecule's electronic structure, reactivity, and intermolecular interactions. q-chem.comwikipedia.orgresearchgate.net This type of analysis is crucial in medicinal chemistry for predicting how a molecule like this compound might interact with biological targets. researchgate.net

Theoretical Framework

In a hypothetical charge transfer analysis of this compound, the electronegativity of the nitrogen and carbon atoms would be a primary determinant of the charge distribution. The nitrogen atoms in the piperazine ring are inherently more electronegative than the carbon atoms and would be expected to carry a net negative charge. The methyl and ethyl substituents would, in turn, influence this charge distribution.

Mulliken Population Analysis: This method partitions the total electron population among the atoms in a molecule. q-chem.comresearchgate.net It is a widely used technique, though it is known to be sensitive to the choice of basis set used in the calculation. wikipedia.orgresearchgate.net For this compound, a Mulliken analysis would quantify the partial charges on each atom, highlighting the electron-withdrawing effect of the nitrogen atoms.

Löwdin Population Analysis: This method is an alternative to Mulliken analysis that is generally less dependent on the basis set. wikipedia.org It would provide a more stable prediction of the atomic charges in this compound.

Expected Research Findings

Were the data available, a detailed analysis of the Mulliken and Löwdin charges for this compound would likely reveal:

The precise negative charge localized on the two nitrogen atoms of the piperazine ring.

The relative positive charges on the carbon atoms and hydrogen atoms of the ethyl and methyl groups.

The influence of the alkyl substituents on the charge distribution within the piperazine ring.

This information would be invaluable for understanding the molecule's electrostatic potential, which governs its interactions with other molecules, including potential binding partners in a biological system. The charge distribution directly impacts properties such as polarity and the ability to form hydrogen bonds, which are critical for the pharmacological activity of piperazine derivatives. researchgate.net

Although specific data for this compound is not available, the principles of charge transfer analysis provide a robust framework for predicting its electronic properties. Further computational studies would be necessary to generate the specific atomic charge data for this compound.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Ethyl-1-methylpiperazine with high purity?

The synthesis of this compound typically involves multi-step reactions, including alkylation of piperazine derivatives under controlled conditions. Key considerations include:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly used to facilitate nucleophilic substitution reactions .

- Catalysts : Transition metal catalysts (e.g., palladium or nickel complexes) may enhance coupling reactions, particularly for introducing ethyl or methyl groups .

- Temperature control : Elevated temperatures (80–120°C) are often required for efficient ring substitution, while lower temperatures minimize side reactions .

- Purification : Techniques like column chromatography or recrystallization ensure high purity. Analytical methods such as HPLC and NMR spectroscopy are critical for verifying structural integrity .

Q. How can the structural and physicochemical properties of this compound be characterized?

Key characterization methods include:

-

Spectroscopy :

-

Computational chemistry : Density functional theory (DFT) predicts electronic properties and stability .

-

Physicochemical profiling :

Property Method Typical Value Solubility Shake-flask method Soluble in polar solvents pKa Potentiometric titration ~8.1 (amine group) Stability Accelerated degradation studies Stable at RT, pH 7–9

Q. What are the primary chemical reactions involving this compound in synthetic chemistry?

The compound participates in reactions typical of secondary amines:

- Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form tertiary amines or amides, useful for derivatization .

- Coordination chemistry : Acts as a ligand in metal complexes, particularly with transition metals like Cu(II) or Pd(II), for catalytic applications .

- Nucleophilic substitution : Ethyl or methyl groups can be replaced under acidic/basic conditions, enabling structural diversification .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacological activities of this compound derivatives?

Contradictions may arise from variations in assay conditions or structural analogs. Methodological strategies include:

- Standardized assays : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) under controlled pH, temperature, and ionic strength .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ethyl vs. phenyl groups) and compare binding affinities .

- Cross-validation : Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking) data to confirm target interactions .

Q. What experimental approaches are recommended for studying the metabolic stability of this compound in preclinical models?

- In vitro assays :

- Microsomal stability tests : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .

- Plasma stability : Monitor compound integrity in plasma via LC-MS/MS .

- In vivo pharmacokinetics : Administer radiolabeled compound to track absorption, distribution, and excretion in rodent models .

Q. How can computational models guide the optimization of this compound for selective receptor targeting?

- Molecular docking : Simulate interactions with receptor binding pockets (e.g., 5-HT1A vs. D2 receptors) to identify critical hydrogen bonds or steric clashes .

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity data to predict improved analogs .

- MD simulations : Analyze ligand-receptor complex stability over time to refine binding hypotheses .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Protecting groups : Temporarily block reactive amine sites during multi-step syntheses to prevent undesired alkylation .

- Reagent stoichiometry : Use excess alkylating agents (1.5–2.0 equiv) to drive reactions to completion while avoiding polyalkylation .

- In situ monitoring : Employ FTIR or TLC to detect intermediates and optimize reaction termination points .

Methodological Best Practices

- Data reproducibility : Document solvent purity, catalyst batch, and reaction atmosphere (e.g., inert gas) to ensure consistency .

- Safety protocols : Handle ethyl and methyl halides in fume hoods due to toxicity; use PPE for amine handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.